7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11;;/h3-4,7-9,12H,1-2,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVNHAGCSFFYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=NN23.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Applications
The pyrazolo[1,5-a]pyrimidine scaffold, which includes 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride, has been identified as a promising structure in the development of anticancer agents. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Target Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| CPL302415 | PI3K δ Inhibition | 0.018 | |
| CPL302253 | Lung Cancer (In vitro) | 2.8 | |
| Various Derivatives | MCF-7 Breast Cancer | Varies |
The above table summarizes the anticancer activity of selected compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold. Notably, CPL302415 exhibits exceptional selectivity and potency against the PI3K δ isoform, which is implicated in cancer progression and immune responses.
Inflammatory and Autoimmune Diseases
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can serve as selective inhibitors for the phosphoinositide 3-kinase (PI3K) pathway, particularly the PI3K δ isoform. This pathway plays a crucial role in immune cell function and has been linked to various inflammatory and autoimmune diseases such as asthma and systemic lupus erythematosus (SLE).
Table 2: Selective Inhibition of PI3K δ
These findings suggest that compounds like this compound could be developed into effective treatments for managing inflammatory responses in these diseases.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The structure-activity relationship studies have highlighted that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance, substituents at the C(2) position have been shown to enhance selectivity for PI3K δ inhibition.
Table 3: Structure-Activity Relationship Findings
| Substituent Position | Modifications Made | Effect on Activity |
|---|---|---|
| C(2) | Benzimidazole derivatives | Increased selectivity for PI3K δ |
| C(7) | Morpholine | Enhanced potency against cancer |
These insights are critical for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Numerous studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. For example:
- A study published in Nature detailed the synthesis of a new library of small-molecule inhibitors based on this scaffold, demonstrating their potential as inhaled drugs for asthma treatment due to their high selectivity for PI3K δ .
- Another research article highlighted the development of benzimidazole derivatives that showed promising activity against PI3K δ with IC50 values significantly lower than many existing treatments .
These case studies underscore the versatility and therapeutic potential of this compound across various medical applications.
Mechanism of Action
The mechanism of action of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Piperidine vs.
- Functional Groups: Sulfonyl-containing derivatives (e.g., 5-(3-ethylsulfonylpyridin-2-yl)) demonstrate pesticidal activity, highlighting the role of electron-withdrawing groups in non-mammalian target interactions .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., 7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride) show superior aqueous solubility compared to free bases .
- Crystallinity : Cyclopenta-fused analogs (e.g., 5-methyl-2-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine) form hydrogen-bonded chains via C–H⋯N interactions, stabilizing crystal lattices .
- Planarity : Pyrazolo[1,5-a]pyrimidine cores exhibit partial π-delocalization, with bond lengths resembling localized double bonds (e.g., N1–C2: 1.32 Å; C3A–N8B: 1.44 Å) .
Biological Activity
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant research findings.
The primary mechanism through which 7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine exerts its biological effects is through the inhibition of Phosphoinositide 3-kinase (PI3K) pathways. PI3K is crucial for various cellular processes including cell proliferation, survival, and metabolism. Aberrant activation of this pathway is implicated in several cancers and inflammatory conditions. The compound has shown selective inhibition of the PI3K δ isoform, which is particularly relevant in immune responses and cancer progression .
Efficacy Against Cancer
Numerous studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has demonstrated promising results in vitro against various cancer cell lines:
The compound's efficacy was compared with established anticancer agents like erlotinib, showing superior potency against certain cell lines .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Research indicates that it can modulate immune responses by inhibiting PI3K δ activity, which is crucial for T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Diseases :
- Cancer Treatment Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
